molecular formula C16H14ClN3O3S B11024094 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11024094
M. Wt: 363.8 g/mol
InChI Key: OCOCBIIQANBVAC-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted indole ring and a sulfamoylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Sulfamoylation: Finally, the chloroacetamide is reacted with 4-aminobenzenesulfonamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloro and sulfamoyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide: Lacks the chloro substitution, which may affect its biological activity.

    2-(6-bromo-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide: Contains a bromo group instead of a chloro group, which may alter its reactivity and biological properties.

    2-(6-chloro-1H-indol-1-yl)-N-(4-methylsulfamoylphenyl)acetamide: Contains a methylsulfamoyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the chloro and sulfamoyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H14ClN3O3S/c17-12-2-1-11-7-8-20(15(11)9-12)10-16(21)19-13-3-5-14(6-4-13)24(18,22)23/h1-9H,10H2,(H,19,21)(H2,18,22,23)

InChI Key

OCOCBIIQANBVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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